N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c1-21-11-7-6-10(16)13-12(11)18-15(22-13)19-14(20)8-2-4-9(17)5-3-8/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNHZPDCRDKULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the reaction of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from structurally related molecules primarily in its substituents and functional groups:
Key Observations :
- Benzamide vs. Sulfonamide : The 4-fluorobenzamide group in the target compound replaces sulfonamide or carbamate moieties in analogs. This substitution may influence binding affinity and metabolic stability due to differences in hydrogen-bonding capacity and lipophilicity.
- Halogen Substitution : The chlorine atom at position 7 is conserved across analogs, suggesting its critical role in target engagement (e.g., hydrophobic interactions with Ras proteins) .
Yield Comparison :
Table 1: Comparative Analysis of Key Properties
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula and structure:
- IUPAC Name : this compound
- Molecular Formula : C12H10ClF N2O2S
- Molecular Weight : 284.73 g/mol
The structure includes a benzothiazole moiety which is known for its diverse biological activities. The presence of chlorine and fluorine atoms contributes to its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 7-chloro-4-methoxybenzothiazole with 4-fluorobenzoyl chloride under basic conditions. The reaction conditions must be optimized to ensure high yield and purity.
Antimicrobial Activity
Research indicates that compounds with a similar benzothiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis.
Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer activity. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism may involve the activation of caspase pathways and modulation of cell cycle regulators .
Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral properties against viruses such as Hepatitis B virus (HBV). Similar benzamide derivatives have shown the ability to increase intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . Further investigations are required to elucidate the specific antiviral mechanisms associated with this compound.
Study 1: Anticancer Efficacy
In a recent study published in ChemRxiv, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM across different cell lines .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of related benzothiazole compounds. The results showed that compounds similar to this compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors for various enzymes involved in metabolic pathways.
- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
